molecular formula C18H22N2O4S B2891928 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE CAS No. 690643-85-7

4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE

Cat. No.: B2891928
CAS No.: 690643-85-7
M. Wt: 362.44
InChI Key: JGSFPKZTPFNJAL-UHFFFAOYSA-N
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Description

4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a benzamide moiety, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the sulfonyl chloride derivative of 2,5-dimethylphenyl This intermediate is then reacted with 4-aminobenzamide under controlled conditions to form the sulfonyl amide linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzamide moiety may enhance binding affinity. The methoxyethyl side chain can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide
  • 4-{[(2,5-dimethylphenyl)sulfonyl]amino}butanoic acid

Uniqueness

4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl side chain differentiates it from similar compounds, potentially enhancing its solubility and bioavailability.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13-4-5-14(2)17(12-13)25(22,23)20-16-8-6-15(7-9-16)18(21)19-10-11-24-3/h4-9,12,20H,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSFPKZTPFNJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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